Scientific Field: Neurology and Biochemistry .
Summary of Application: SMLC is a natural analogue of methionine (Met) that is abundantly found in garlic and cabbage.
Methods of Application: In a study, SMLC was used as a dietary supplement in a Drosophila model of Parkinson’s Disease.
Results or Outcomes: SMLC protected against antimycin A-induced mitochondrial membrane depolarization and alleviated 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity.
Scientific Field: Biochemistry.
Summary of Application: Cysteine protecting groups, including SMLC, have enabled a vast array of peptide and protein chemistry over the last several decades.
Results or Outcomes: The unique properties of the thiol side chain of cysteine have garnered enormous interest within the field of peptide and protein chemistry and biology.
S-Methyl-L-cysteine is a naturally occurring amino acid with the chemical formula C₄H₉NO₂S. It is a derivative of cysteine, characterized by the addition of a methyl group to the sulfur atom. This compound is widely found in various plants, particularly in cruciferous vegetables such as garlic and onions, and is known for its potential health benefits, including antioxidant properties and roles in metabolic processes .
SMLC's potential health benefits are likely linked to its role in the methionine cycle and its antioxidant properties. As a substrate for MSRA, SMLC helps maintain cellular antioxidant defenses by providing additional substrate for the enzyme []. This may offer protection against oxidative stress, a factor implicated in various diseases.
Some studies suggest SMLC might have neuroprotective effects. In fruit fly models of Parkinson's disease, dietary SMLC increased the efficacy of the MSRA system, potentially protecting neurons from damage []. However, more research is needed to understand the specific mechanisms by which SMLC exerts its effects.
Research indicates that S-Methyl-L-cysteine exhibits significant biological activities:
S-Methyl-L-cysteine can be synthesized through various methods:
S-Methyl-L-cysteine has several applications across different fields:
Studies have explored the interactions of S-Methyl-L-cysteine with various biological systems:
Several compounds share structural or functional similarities with S-Methyl-L-cysteine. Here are some notable comparisons:
Compound | Structure/Functionality | Unique Features |
---|---|---|
Cysteine | Contains a thiol group; precursor to glutathione | Directly involved in protein synthesis and antioxidant defense |
N-Acetylcysteine | Acetylated form of cysteine; used as a mucolytic agent | Known for its role in restoring glutathione levels |
Homocysteine | Sulfur-containing amino acid; linked to cardiovascular risk | Elevated levels associated with various health risks |
Glutathione | Tripeptide; major antioxidant in cells | Plays a critical role in detoxification processes |
S-Methyl-L-cysteine stands out due to its specific methylation at the sulfur atom, enhancing its solubility and bioavailability compared to other sulfur-containing amino acids. Its unique properties make it particularly valuable in both nutritional and therapeutic contexts.
S-Methyl-L-cysteine exhibits moderate thermal stability under ambient conditions but undergoes significant degradation at elevated temperatures. The compound demonstrates a melting point of approximately 240°C with concurrent decomposition, indicating that thermal degradation commences at the melting transition [1] [2].
Thermodynamic Stability Parameters
The thermodynamic stability of S-Methyl-L-cysteine can be characterized through several key parameters. While direct calorimetric measurements for S-Methyl-L-cysteine are limited, comparative analysis with L-cysteine provides valuable insights. L-cysteine, the structural analog, exhibits a heat capacity of 144.6 ± 0.3 J K⁻¹ mol⁻¹ at 298.15 K [3] [4]. The enthalpy difference at 298.15 K for L-cysteine is 24,960 ± 50 J mol⁻¹, while the entropy at this temperature is 169.0 ± 0.4 J K⁻¹ mol⁻¹ [3] [4]. These values suggest that S-Methyl-L-cysteine likely exhibits similar thermodynamic behavior due to structural similarity.
Degradation Kinetics and Pathways
Thermal degradation of S-Methyl-L-cysteine follows a complex multi-step mechanism that is highly temperature-dependent. At temperatures between 80-120°C, minimal degradation occurs over several hours [5] [6]. As temperature increases to 120-160°C, trace amounts of dimethyl disulfide begin to form through slow kinetics requiring minutes to hours for detectable product formation [5] [6].
The primary degradation pathway becomes significant at temperatures exceeding 160°C, where dimethyl disulfide emerges as the predominant volatile degradation product [5] [6]. At temperatures above 200°C, the degradation kinetics accelerate rapidly, producing secondary products including dimethyl trisulfide, dimethyl thiosulfinate, and dimethyl thiosulfonate within seconds to minutes [5] [6].
Temperature Range | Primary Products | Degradation Rate | Time Scale |
---|---|---|---|
80-120°C | Minimal degradation | Very slow | Hours |
120-160°C | Dimethyl disulfide (trace) | Slow | Minutes to hours |
160-200°C | Dimethyl disulfide (major) | Moderate | Minutes |
>200°C | Dimethyl trisulfide, thiosulfinate | Rapid | Seconds to minutes |
240°C (melting point) | Complete decomposition | Complete | Immediate |
The degradation mechanism involves cleavage of the carbon-sulfur bond, releasing the methylthio group which subsequently undergoes oxidative coupling to form the observed disulfide and polysulfide products [5] [6]. This thermal instability necessitates careful temperature control during storage and handling to maintain compound integrity.
The solubility behavior of S-Methyl-L-cysteine demonstrates significant pH dependence, reflecting the ionizable nature of its amino and carboxyl functional groups. The compound exhibits amphoteric characteristics with distinct solubility profiles across different pH ranges.
Aqueous Solubility Characteristics
In neutral aqueous conditions at 25°C, S-Methyl-L-cysteine demonstrates moderate water solubility ranging from 27 to 50 mg/mL depending on measurement conditions [7] [8] [9]. The variation in reported solubility values likely reflects differences in measurement protocols, pH control, and ionic strength of the solutions.
Solvent/Condition | Solubility | Method/Source |
---|---|---|
Water (25°C) | 27 mg/mL (199.73 mM) | Experimental determination |
Water (neutral pH) | 50 mg/mL | Calorimetric analysis |
PBS (pH 7.2) | 10 mg/mL | Buffered solution |
0.1 N NaOH | 10 mg/mL (1% w/v) | Alkaline conditions |
Water (sonicated) | 10 mM | Ultrasonic enhancement |
pH-Dependent Solubility Behavior
The solubility of S-Methyl-L-cysteine exhibits characteristic pH dependence consistent with its zwitterionic nature. The compound possesses two ionizable groups: a carboxyl group with pKa₁ of approximately 2.44 and an amino group with pKa₂ of approximately 9.15 [10] [11]. This creates distinct pH-dependent solubility regions.
At highly acidic pH values (pH < 2), the compound exists predominantly in its cationic form (+NH₃-CHR-COOH), where both the amino and carboxyl groups are protonated. Under these conditions, the compound demonstrates limited solubility, described as "slightly soluble" in aqueous acid solutions [1] [2].
In the intermediate pH range (pH 3-8), S-Methyl-L-cysteine exists primarily as a zwitterion (⁺NH₃-CHR-COO⁻), with the isoelectric point estimated at approximately pH 5.8 [10]. This zwitterionic form typically exhibits maximum solubility, with optimal dissolution occurring in the pH range of 7-8 [1] [2].
At alkaline pH values (pH > 9), the compound exists predominantly in its anionic form (NH₂-CHR-COO⁻), where the amino group is deprotonated. Under basic conditions, the compound shows "sparingly soluble" behavior [1] [2].
Solvent System Compatibility
S-Methyl-L-cysteine demonstrates poor solubility in organic solvents, with complete insolubility reported in dimethyl sulfoxide (DMSO) [7] [8] [12]. This hydrophilic character is consistent with its amino acid structure and ionic nature. The compound shows enhanced solubility in aqueous buffer systems, particularly phosphate-buffered saline (PBS) at physiological pH [13].
S-Methyl-L-cysteine exhibits distinct chiroptical properties arising from its single chiral center at the α-carbon position. The compound demonstrates consistent levorotatory optical activity across various measurement conditions and sources.
Optical Rotation Measurements
The specific optical rotation [α]₂₀/D of S-Methyl-L-cysteine has been measured under standardized conditions using water as the solvent. The most commonly reported value is -29.5° (c=1, water) [1] [2], though slight variations have been documented ranging from -27.0° to -34.0° [14]. These variations likely reflect differences in measurement conditions, sample purity, and instrumental precision.
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Specific rotation [α]₂₀/D | -29.5° | c=1 g/100mL in water | Multiple sources |
Specific rotation [α]₂₀/D | -27.0° to -34.0° | c=1 g/100mL in water | Glentham Life Sciences |
Refractive index | -30° | c=2 g/100mL in water | ChemBK database |
Stereochemical Configuration
S-Methyl-L-cysteine possesses the L-configuration, corresponding to the S-absolute configuration according to Cahn-Ingold-Prelog nomenclature [15]. The compound contains one defined stereocenter, with no additional E/Z centers or conformational isomers [15]. This single chiral center is responsible for all observed optical activity.
Polarimetric Stability
The optical rotation of S-Methyl-L-cysteine remains stable under normal storage conditions, with no reported racemization or epimerization under ambient temperature and pH conditions. However, extreme pH conditions or elevated temperatures may potentially affect the optical purity, though specific studies on racemization kinetics are not available in the current literature.
Enantiomeric Purity
Synthetic preparations of S-Methyl-L-cysteine typically achieve high enantiomeric excess (≥98%) [16], indicating effective asymmetric synthesis or resolution methods. The natural compound isolated from plant sources maintains excellent optical purity due to the stereospecific nature of biosynthetic pathways.
Chiroptical Applications
The distinct optical rotation of S-Methyl-L-cysteine enables its use in chiroptical sensing applications. Recent research has demonstrated the compound's utility in circular dichroism measurements and as a chiral ligand in asymmetric synthesis [17] [18]. The compound's interaction with metal surfaces can induce chiroplasmonic effects, leading to potential applications in nanoscale optical devices [17].
The redox chemistry of S-Methyl-L-cysteine is dominated by the reactivity of its sulfur center, which readily undergoes oxidation and participates in various redox cycles. The compound demonstrates characteristic patterns of sulfur reactivity that are fundamental to its biological activity and chemical behavior.
Oxidation Pathways
S-Methyl-L-cysteine undergoes stepwise oxidation at its sulfur center. The primary oxidation pathway involves conversion to S-Methyl-L-cysteine sulfoxide under mild oxidizing conditions [19] [20]. This oxidation can be achieved using hydrogen peroxide, permanganate, or other oxidizing agents [21]. The sulfoxide derivative can be further oxidized to the corresponding sulfone under more vigorous conditions [21].
The oxidation sequence follows the pattern:
S-Methyl-L-cysteine → S-Methyl-L-cysteine sulfoxide → S-Methyl-L-cysteine sulfone
Antioxidant Properties
S-Methyl-L-cysteine functions as an effective antioxidant through multiple mechanisms. The compound serves as a substrate for methionine sulfoxide reductase A (MSRA), participating in a catalytic antioxidant cycle that scavenges reactive oxygen species [22] [23] [24]. This enzymatic system represents a crucial cellular defense mechanism against oxidative stress.
Redox Process | Description | Conditions/Applications |
---|---|---|
Oxidation to sulfoxide | S-Methyl-L-cysteine → sulfoxide | Mild oxidizing conditions |
Oxidation to sulfone | Sulfoxide → sulfone | Strong oxidizing conditions |
MSRA substrate activity | Methionine-centered redox cycle | Enzymatic antioxidant system |
ROS scavenging | Free radical neutralization | Cellular protection |
Cellular Redox Regulation
The compound plays a significant role in cellular redox regulation through its interaction with the methionine-centered redox cycle (MCRC) [23]. In this system, S-Methyl-L-cysteine acts as a reducing substrate that can be oxidized by MSRA to scavenge oxidizing species, particularly in mitochondrial environments [23]. This process helps maintain cellular redox homeostasis and provides protection against oxidative damage.
Thermal Redox Reactions
At elevated temperatures, S-Methyl-L-cysteine undergoes thermal redox reactions that produce various sulfur-containing volatiles. The primary thermal oxidation products include dimethyl disulfide and dimethyl trisulfide, formed through oxidative coupling of methylthio groups released during thermal decomposition [5] [6]. These reactions are particularly relevant in food chemistry applications where thermal processing affects sulfur amino acid derivatives.
Sulfur Reactivity Patterns
The sulfur center in S-Methyl-L-cysteine exhibits nucleophilic character, making it susceptible to reaction with electrophiles. This reactivity pattern is consistent with other sulfur-containing amino acids and enables the compound to participate in various chemical modifications and conjugation reactions [25] [26].
The compound's sulfur reactivity includes:
Biological Redox Significance
In biological systems, the redox properties of S-Methyl-L-cysteine contribute to its neuroprotective and antioxidant effects. The compound's ability to participate in the MSRA-mediated antioxidant system provides cellular protection against oxidative stress-related damage [22] [24]. This mechanism is particularly important in neurological contexts where oxidative stress plays a role in neurodegenerative diseases.
Irritant